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Tetrakis(ethylmethylamino)hafnium - 352535-01-4

Tetrakis(ethylmethylamino)hafnium

Catalog Number: EVT-330980
CAS Number: 352535-01-4
Molecular Formula: C12H32HfN4
Molecular Weight: 410.90 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrakis(ethylmethylamino)hafnium (TEMAH) is a hafnium-based metalorganic precursor widely employed in the semiconductor industry for the deposition of thin films via Atomic Layer Deposition (ALD). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its popularity stems from its ability to produce high-quality, conformal, and ultrathin films of hafnium oxide (HfO2) and hafnium-containing materials, which are essential components in advanced microelectronic devices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Development of Thermally Stable Precursors: Exploring alternative hafnium precursors with higher thermal stability could allow for ALD processes at elevated temperatures, potentially leading to improved film properties and broader processing windows. [, ]
  • Integration with 2D Materials: Investigating the deposition of HfO2 and other hafnium-containing materials on two-dimensional (2D) materials like graphene and transition metal dichalcogenides (TMDs) holds promise for next-generation electronic and optoelectronic devices. []

Hafnium Oxide (HfO2)

Compound Description: Hafnium Oxide (HfO2) is a high-k dielectric material widely researched for its potential in microelectronics, specifically in metal-oxide-semiconductor (MOS) devices. Its high dielectric constant makes it a suitable replacement for silicon dioxide (SiO2) in transistors, enabling further device scaling and improved performance. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Hafnium Oxide is the primary product formed when Tetrakis(ethylmethylamino)hafnium is used as a precursor in atomic layer deposition (ALD) processes, typically with an oxidizing agent like ozone (O3) or water (H2O). [, , , , , , , , , , , , , , , , , , , , , , , , ] The papers extensively explore optimizing ALD conditions using Tetrakis(ethylmethylamino)hafnium to achieve high-quality HfO2 films with desired electrical properties for advanced transistor applications.

Tetrakis(ethylmethylamino)silicon (TEMASi)

Compound Description: Tetrakis(ethylmethylamino)silicon (TEMASi) is a silicon-containing precursor used in atomic layer deposition (ALD) processes. It serves as the source of silicon for creating silicon-containing films, including silicon oxide, silicon nitride, and various silicates. [, , ]

Relevance: Similar to Tetrakis(ethylmethylamino)hafnium, TEMASi is crucial for synthesizing hafnium silicate (HfxSi1−xO2) films through ALD. [, , ] This shared structural motif, where both compounds have four ethylmethylamino ligands attached to a central metal atom, makes them compatible for co-injection ALD techniques, enabling precise control over the Hf/Si ratio in the final hafnium silicate films.

Hafnium Silicate (HfxSi1−xO2)

Compound Description: Hafnium Silicate (HfxSi1−xO2) is a high-k dielectric material with a higher crystallization temperature compared to Hafnium Oxide. This characteristic makes it attractive for microelectronics as it enables higher processing temperatures during device fabrication. [, , , , ]

Relevance: Hafnium Silicate films are produced in ALD processes by combining Tetrakis(ethylmethylamino)hafnium and a silicon precursor like TEMASi. [, , , , ] By adjusting the ratio of these precursors, the composition of the resulting HfxSi1−xO2 film can be tuned to achieve specific electrical properties and thermal stabilities for various microelectronic applications.

Trimethylaluminum (TMA)

Compound Description: Trimethylaluminum (TMA) is an organoaluminum compound frequently used as a precursor in ALD and chemical vapor deposition (CVD) processes to deposit thin films of aluminum oxide (Al2O3). [, , , ]

Relevance: In conjunction with Tetrakis(ethylmethylamino)hafnium, TMA is employed in ALD to produce HfAlOx films. [, , , ] The use of TMA allows for the incorporation of aluminum into the HfO2 matrix, modifying its properties like dielectric constant, band gap, and thermal stability, which can be beneficial for specific applications.

Hafnium Aluminum Oxide (HfAlOx)

Compound Description: Hafnium Aluminum Oxide (HfAlOx) is a ternary oxide material considered a promising high-k dielectric. It combines the high dielectric constant of HfO2 with the wider bandgap of Al2O3, potentially leading to improved device performance by reducing leakage current. [, , , , ]

Relevance: Tetrakis(ethylmethylamino)hafnium, when used in ALD with TMA and an oxidizing agent, produces HfAlOx films. [, , , , ] This combination allows for precise control over the Hf/Al ratio, making it possible to tailor the film's electrical and structural properties, such as its dielectric constant and crystallization temperature.

Hafnium Nitride (HfN)

Compound Description: Hafnium Nitride (HfN) is a refractory ceramic material with metallic conductivity. It possesses high thermal stability and a high melting point, making it suitable for high-temperature applications, diffusion barriers, and as a gate electrode material in CMOS technology. [, ]

Relevance: While Tetrakis(ethylmethylamino)hafnium is typically used to deposit oxide films, it can also serve as a precursor for HfN films in plasma-assisted ALD processes using H2 plasma as a reducing agent. [, ] This versatility highlights the potential of Tetrakis(ethylmethylamino)hafnium in preparing various hafnium-containing materials for microelectronic applications.

Lanthanum Hafnium Oxide (LHO)

Compound Description: Lanthanum Hafnium Oxide (LHO) is a ternary oxide with promising dielectric properties, including a high dielectric constant and low leakage current density. These characteristics make it a potential candidate for high-k dielectric applications in advanced transistors. []

Relevance: HfCl4 is often compared with Tetrakis(ethylmethylamino)hafnium in the context of ALD of HfO2. [, , ] The research highlights the advantages of using Tetrakis(ethylmethylamino)hafnium, such as lower chlorine contamination, improved film quality, and better control over film properties.

Tetrakis(dimethylamino)hafnium (TDMAH)

Compound Description: Tetrakis(dimethylamino)hafnium (TDMAH) is another hafnium precursor used in ALD to deposit HfO2 films. [] Like Tetrakis(ethylmethylamino)hafnium, it offers advantages over HfCl4, such as reduced chlorine contamination.

Relevance: TDMAH is structurally similar to Tetrakis(ethylmethylamino)hafnium, with both having four amino ligands attached to the central hafnium atom. [] Comparing their performance in ALD helps to understand the impact of the specific ligand structure on the deposition process and the resulting HfO2 film properties.

Overview

Ethyl(methyl)azanide; hafnium(4+), also known as tetrakis(ethylmethylamino)hafnium, is an organometallic compound with the chemical formula C12H32HfN4\text{C}_{12}\text{H}_{32}\text{HfN}_{4} and a molecular weight of approximately 410.90 g/mol. This compound plays a crucial role in various scientific and industrial applications, particularly in the semiconductor industry for the deposition of hafnium oxide thin films due to its high dielectric constant .

Source

Tetrakis(ethylmethylamino)hafnium is synthesized from hafnium tetrachloride and ethylmethylamine under controlled conditions. The compound is commercially available and can be sourced from chemical suppliers specializing in high-purity organometallic compounds .

Classification

This compound falls under the category of organometallic compounds, specifically those containing hafnium, which is a transition metal. It is classified as a precursor material used in atomic layer deposition (ALD) processes, making it significant in materials science and nanotechnology .

Synthesis Analysis

Methods

The synthesis of ethyl(methyl)azanide; hafnium(4+) typically involves a reaction between hafnium tetrachloride and ethylmethylamine in an inert atmosphere, often using an alkane solvent. The process is conducted at low temperatures ranging from -10°C to -80°C to stabilize intermediate products. The final product is purified through vacuum distillation .

Technical Details

  1. Starting Materials:
    • Hafnium tetrachloride
    • Ethylmethylamine
    • Inert solvent (e.g., an alkane)
  2. Reaction Conditions:
    • Temperature: -10°C to -80°C
    • Atmosphere: Inert (e.g., nitrogen or argon)
    • Purification: Vacuum distillation to isolate the final product .
Molecular Structure Analysis

Structure

The molecular structure of ethyl(methyl)azanide; hafnium(4+) consists of a central hafnium atom coordinated by four ethylmethylamino ligands. The coordination geometry around the hafnium atom is typically octahedral due to the presence of these four bidentate ligands.

Data

  • CAS Number: 352535-01-4
  • IUPAC Name: Ethyl(methyl)azanide; hafnium(4+)
  • InChI: InChI=1S/4C3H8N.Hf/c41-3-4-2;/h43H2,1-2H3;/q4*-1;+4 .
Chemical Reactions Analysis

Reactions

Ethyl(methyl)azanide; hafnium(4+) undergoes several key chemical reactions, particularly in thin film deposition processes:

  1. Oxidation:
    • Reacts with oxygen sources (e.g., water or ozone) to form hafnium oxide (HfO2\text{HfO}_{2}) thin films.
  2. Substitution:
    • Can react with ammonia to generate hafnium nitride (Hf3N4\text{Hf}_{3}\text{N}_{4}) thin films.

Common Reagents and Conditions:

  • Oxidation: Water or ozone under ALD conditions.
  • Substitution: Ammonia as a nitrogen source, also under ALD conditions .
Mechanism of Action

The mechanism of action for ethyl(methyl)azanide; hafnium(4+) primarily involves its role as a precursor in atomic layer deposition processes. During ALD, the compound decomposes at elevated temperatures, releasing ammonia and depositing hafnium oxide on the substrate surface in a controlled manner.

Process Data

  1. ALD Cycle:
    • The precursor is introduced into the reaction chamber.
    • It reacts with surface hydroxyl groups or other reactive sites on the substrate.
    • Subsequent purging allows for the introduction of an oxidizing agent, leading to the formation of hafnium oxide layers.

This process allows for precise control over film thickness and composition, which is critical for semiconductor applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Freezing Point: Approximately -50 °C
  • Boiling Point: Around 78 °C at 0.1 atm
  • Sensitivity: Sensitive to moisture and air.

Chemical Properties

  • Stability: Stable under inert conditions but can decompose upon exposure to moisture.
  • Reactivity: Engages in oxidation and substitution reactions as described above.

These properties make it suitable for use in controlled environments such as semiconductor fabrication facilities.

Applications

Ethyl(methyl)azanide; hafnium(4+) has several significant applications:

  1. Semiconductor Industry:
    • Used as a precursor for the deposition of high-k dielectric materials like hafnium oxide, which are essential for modern electronic devices due to their superior electrical properties.
  2. Biomedical Devices:
    • Its ability to form thin films with precise control makes it valuable in developing advanced biomedical sensors and devices.
  3. Ferroelectric Materials Production:
    • Employed in producing ferroelectric hafnium zirconium oxide and hafnium nitride thin films, which have applications in memory devices and other electronic components .

Properties

CAS Number

352535-01-4

Product Name

ethyl(methyl)azanide;hafnium(4+)

IUPAC Name

ethyl(methyl)azanide;hafnium(4+)

Molecular Formula

C12H32HfN4

Molecular Weight

410.90 g/mol

InChI

InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4

InChI Key

NPEOKFBCHNGLJD-UHFFFAOYSA-N

SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4]

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4]

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